Cas no 307313-06-0 (4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde structure](https://www.kuujia.com/scimg/cas/307313-06-0x500.png)
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine-2-carboxaldehyde
- 4,5,6,7-Tetrahydro-pyrazolo-[1,5-a]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxaldehyde
- Pyrazolo[1,5-a]pyridine-2-carboxaldehyde,4,5,6,7-tetrahydro-
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde
- A5620
- MFCD09056815
- Pyrazolo[1,5-a]pyridine-2-carboxaldehyde, 4,5,6,7-tetrahydro-
- XCQQWVWOKJBFCQ-UHFFFAOYSA-N
- DTXSID00474343
- AKOS006329659
- FT-0682459
- EN300-266649
- Z1198184804
- CS-0243647
- 307313-06-0
- SCHEMBL2924867
-
- MDL: MFCD09056815
- Inchi: InChI=1S/C8H10N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5-6H,1-4H2
- InChI Key: XCQQWVWOKJBFCQ-UHFFFAOYSA-N
- SMILES: O=CC1=NN2CCCCC2=C1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 34.9A^2
Experimental Properties
- Density: 1.284
- Boiling Point: 321.356 °C at 760 mmHg
- Flash Point: 148.151 °C
- PSA: 34.89000
- LogP: 1.03190
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde Security Information
- HazardClass:IRRITANT
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269828-250mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 250mg |
$*** | 2023-03-30 | |
TRC | T796518-50mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 50mg |
$ 250.00 | 2022-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2072-10G |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 10g |
¥ 22,737.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2072-500MG |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 500MG |
¥ 3,036.00 | 2023-04-13 | |
Chemenu | CM269828-100mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 100mg |
$*** | 2023-03-30 | |
Chemenu | CM269828-500mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 500mg |
$*** | 2023-03-30 | |
Chemenu | CM269828-1g |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95% | 1g |
$*** | 2023-03-30 | |
TRC | T796518-10mg |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 10mg |
$ 70.00 | 2022-06-02 | ||
Enamine | EN300-266649-10.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde |
307313-06-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-20 | |
Matrix Scientific | 130261-1g |
4,5,6,7-Tetrahydro-pyrazolo-[1,5-a]pyridine-2-carbaldehyde, 95%+ |
307313-06-0 | 95% | 1g |
$1390.00 | 2023-09-07 |
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
Additional information on 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde
Introduction to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde (CAS No. 307313-06-0)
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 307313-06-0, belongs to the pyrazolo[1,5-a]pyridine scaffold, which is a privileged structure in drug discovery. The presence of an aldehyde group at the 2-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The pyrazolo[1,5-a]pyridine core is known for its ability to interact with various biological targets, including enzymes and receptors, which has spurred extensive research into its derivatives.
The 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde scaffold has been extensively studied for its potential in developing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted its role in the synthesis of small-molecule inhibitors targeting inflammatory and metabolic diseases. The aldehyde functionality at the 2-position of the pyrazolo[1,5-a]pyridine ring allows for further derivatization through condensation reactions with various nucleophiles, leading to a diverse array of pharmacologically active compounds.
In particular, derivatives of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde have shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, studies have demonstrated that certain analogs exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are implicated in pain and inflammation. The structural flexibility of the pyrazolo[1,5-a]pyridine core allows for the optimization of binding interactions with target proteins, thereby enhancing drug efficacy and selectivity.
Moreover, the 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde scaffold has been explored in the development of antiviral and anticancer agents. Research has shown that modifications at the 3- and 4-positions of the pyrazolo[1,5-a]pyridine ring can lead to compounds with significant antiviral activity against RNA viruses. Similarly, derivatives targeting kinases and other critical signaling proteins have shown promise in preclinical studies as potential anticancer therapeutics.
The synthesis of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. The compound can be synthesized via condensation reactions between hydrazines and α-haloketones or through cyclization reactions involving appropriate precursors. The aldehyde group can then be further functionalized using a variety of chemical methods to produce a wide range of derivatives. These synthetic pathways underscore the versatility of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde as a building block in medicinal chemistry.
Recent studies have also explored the pharmacokinetic properties of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde and its derivatives. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is crucial for their development into viable drugs. Computational modeling and experimental techniques have been employed to predict and verify these properties,ensuring that promising candidates proceed to further preclinical evaluation.
The future prospects for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde are vast,with ongoing research focusing on expanding its therapeutic applications. Innovations in synthetic methodologies and computational drug design are expected to accelerate the discovery of novel derivatives with improved pharmacological profiles. As our understanding of biological pathways continues to grow,the potential uses for this versatile scaffold are likely to expand,making it an indispensable tool in pharmaceutical research.
In conclusion,4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbaldehyde (CAS No. 307313-06-0) represents a significant advancement in medicinal chemistry due to its unique structural features and broad range of biological activities. Its role as a key intermediate in drug development underscores its importance,and ongoing research promises to uncover even more applications for this remarkable compound.
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